hydron;platinum(4+);2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane;hexachloride

Description

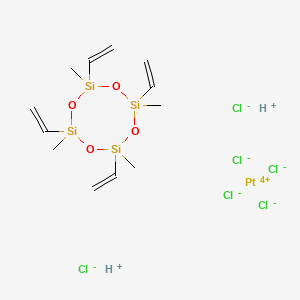

The compound "hydron; platinum(4+); 2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane; hexachloride" is a coordination complex comprising:

- Hydron (H⁺): Likely acting as a counterion.

- Platinum(4+): Central metal ion in the +4 oxidation state.

- 2,4,6,8-Tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane: A siloxane-based ligand with alternating oxygen and silicon atoms, functionalized with ethenyl (C=C) and methyl (CH₃) groups. This ligand likely contributes steric bulk and influences solubility in organic solvents.

Properties

IUPAC Name |

hydron;platinum(4+);2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane;hexachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4Si4.6ClH.Pt/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17;;;;;;;/h9-12H,1-4H2,5-8H3;6*1H;/q;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNLWXKSGWVWFF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl6O4PtSi4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Platinate(2-), hexachloro-, dihydrogen, (OC-6-11)-, reaction products with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68585-32-0 | |

| Record name | Platinate(2-), hexachloro-, hydrogen (1:2), (OC-6-11)-, reaction products with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068585320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), hexachloro-, hydrogen (1:2), (OC-6-11)-, reaction products with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, reaction products with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Ligand Synthesis

The ligand, 2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane (commonly known as 2,4,6,8-tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane), is synthesized via controlled hydrosilylation and ring-closure reactions of methylchlorosilanes and vinyl-substituted silanes. This cyclic tetrameric siloxane scaffold provides four vinyl groups for coordination.

The preparation of the ligand involves careful purification and characterization to ensure the vinyl groups remain intact and reactive for metal coordination.

Platinum(IV) Source and Oxidation State Control

Platinum(IV) salts, such as hexachloroplatinate(IV) salts, serve as the platinum source. These salts provide the hexachloride anions associated with the complex.

Oxidation state control is critical: starting from platinum(0) or platinum(II) precursors, oxidation to platinum(IV) is achieved using strong oxidants (e.g., chlorine gas or N-chlorosuccinimide) under controlled conditions to avoid over-oxidation or decomposition.

Coordination Reaction

The platinum(IV) center is coordinated by the four vinyl groups of the cyclotetrasiloxane ligand through oxidative addition or ligand substitution mechanisms.

The reaction is typically conducted in an inert atmosphere (argon or nitrogen) to prevent unwanted side reactions, using solvents such as methylvinylcyclosiloxanes or other aprotic solvents compatible with platinum chemistry.

Temperature control is essential; reactions are often performed at moderate temperatures (room temperature to 80 °C) to balance reaction kinetics and stability of the complex.

Isolation and Purification

After coordination, the complex is isolated by precipitation or solvent evaporation.

Purification may involve recrystallization from suitable solvents or chromatographic techniques adapted for organometallic complexes.

The final compound is obtained as a hexachloride salt, typically as a pale yellow solid or liquid depending on hydration and solvation state.

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Ligand | 2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |

| Platinum Source | Platinum(IV) hexachloride salts (e.g., H2PtCl6) |

| Solvent | Methylvinylcyclosiloxanes, aprotic solvents |

| Atmosphere | Inert gas (argon or nitrogen) |

| Temperature Range | Room temperature to 80 °C |

| Oxidation Method | Oxidation of Pt(0) or Pt(II) precursors using chlorine or N-chlorosuccinimide |

| Reaction Time | Several hours to overnight depending on conditions |

| Purification | Precipitation, recrystallization, or chromatography |

| Product Form | Pale yellow solid or liquid hexachloride salt |

| Molecular Weight (approx.) | ~540 g/mol |

| Stability | Sensitive to moisture and air; store under inert atmosphere |

Research Findings and Notes

The complex’s platinum(IV) oxidation state and coordination environment confer catalytic properties, particularly in hydrosilylation and polymerization reactions.

The vinyl groups on the cyclotetrasiloxane ligand provide multiple coordination sites, stabilizing the platinum center and influencing reactivity.

Preparation requires stringent control over reaction atmosphere and temperature to prevent reduction of platinum(IV) to platinum(0) or decomposition of the ligand framework.

Commercially available preparations of related platinum(0) complexes with the same ligand scaffold are well-documented, but synthesis of the platinum(IV) hexachloride complex is less common and involves additional oxidation steps.

Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of the complex after synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different platinum oxides, while substitution reactions can result in the formation of various organometallic complexes .

Scientific Research Applications

hydron;platinum(4+);2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane;hexachloride has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions. In biology and medicine, it is studied for its potential use in drug delivery systems and as a therapeutic agent. In industry, it is utilized in the production of advanced materials and coatings .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets and pathways within biological systems. It exerts its effects by binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Hexachloroplatinate(IV) Hexahydrate (Na₂[PtCl₆]·6H₂O)

- Structure : Platinum(IV) coordinated to six chloride ions, with sodium counterions and water of crystallization.

- Molecular Weight : 561.87 g/mol .

- Solubility : Highly soluble in water due to ionic character.

- Applications : Precursor for platinum catalysts and electroplating .

- Contrast with Target Compound: Lacks the siloxane ligand, resulting in lower thermal stability and poor solubility in nonpolar solvents.

Chloroplatinic Acid (H₂[PtCl₆])

- Structure : Platinum(IV) hexachloride with hydron counterions.

- Molecular Weight : 409.81 g/mol .

- Solubility : Soluble in water and polar solvents.

- Applications: Widely used in catalysis (e.g., hydrosilylation) and as a precursor for Pt nanoparticles .

- Contrast with Target Compound : The absence of a siloxane ligand limits its compatibility with hydrophobic matrices.

Platinum(II) Tetrachloride Complex with Organic Amine Ligands

- Example: 4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline; hydron; platinum(2+); tetrachloride (C₃₈H₃₆Cl₄N₆Pt) .

- Structure : Platinum(II) center with tetrachloride and aromatic amine ligands.

- Oxidation State : Pt(II) vs. Pt(IV) in the target compound. Pt(II) complexes are typically more reactive but less stable .

- Applications : Often used in photodynamic therapy or as redox-active catalysts.

Data Table: Key Properties of Compared Compounds

Research Findings and Structural Similarity Analysis

Structural Similarity Metrics

Methods for comparing compound similarity (e.g., Tanimoto coefficient, molecular fingerprinting) emphasize that structurally analogous compounds often share biological or chemical properties . The target compound’s siloxane ligand introduces significant dissimilarity to chloride-based Pt(IV) complexes like chloroplatinic acid, likely altering its reactivity and applications .

Ligand Influence on Properties

- Siloxane Ligands : Provide steric protection and enhance thermal stability, making the target compound suitable for high-temperature applications.

- Chloride Ligands : Increase solubility in aqueous systems but limit compatibility with organic matrices .

Oxidation State Effects

Pt(IV) complexes (e.g., target compound, Na₂[PtCl₆]) are generally more stable and less redox-active than Pt(II) analogs, which are prone to ligand substitution reactions .

Q & A

Basic: What are the recommended synthesis protocols for achieving high-purity hydron-platinum(4+)-tetraoxatetrasilocane-hexachloride?

Methodological Answer:

Synthesis should prioritize controlled ligand coordination to platinum(4+) and stabilization of the tetraoxatetrasilocane framework. Key steps include:

- Ligand Pre-Functionalization: Pre-treat 2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-tetraoxatetrasilocane with anhydrous solvents (e.g., THF) to avoid hydrolysis .

- Platinum Coordination: React the ligand with PtCl₄ in a nitrogen atmosphere at 60–80°C for 12–24 hours, monitored via UV-Vis spectroscopy for ligand-to-metal charge transfer (LMCT) bands .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in dichloromethane/ethanol to isolate crystalline product. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can computational modeling resolve contradictions in the compound’s stability under varying pH conditions?

Methodological Answer:

Contradictory stability data (e.g., hydrolysis at pH > 7 vs. inertness in alkaline media) require multi-scale modeling:

- DFT Calculations: Simulate the hydrolysis pathway of the tetraoxatetrasilocane ring under basic conditions. Focus on Si–O bond dissociation energies and Pt(4+) coordination geometry changes .

- Molecular Dynamics (MD): Model solvation effects in aqueous buffers (pH 5–9) using COMSOL Multiphysics to predict aggregation behavior .

- Experimental Validation: Compare computational predictions with empirical stability tests (e.g., NMR monitoring of deuterated buffers over 72 hours) .

Basic: What analytical techniques are critical for characterizing the compound’s structural integrity?

Methodological Answer:

- X-ray Crystallography: Resolve the Pt(4+) coordination geometry and confirm the tetraoxatetrasilocane framework’s planarity .

- Solid-State NMR: Use ²⁹Si NMR to assess Si–O–Si bond angles and ¹⁹⁵Pt NMR to verify oxidation state (+4) .

- Mass Spectrometry (HRMS): Employ ESI-TOF to detect fragment ions (e.g., [PtCl₄]²⁻ at m/z 337.89) and validate molecular formulae .

Advanced: How does the compound’s reactivity with biomolecules inform its potential in catalytic drug delivery systems?

Methodological Answer:

- Kinetic Studies: Use stopped-flow spectroscopy to quantify reaction rates between the platinum center and thiol-containing biomolecules (e.g., glutathione) at physiological pH .

- Catalytic Activity Assays: Test the compound’s ability to oxidize NADH in the presence of H₂O₂, simulating intracellular redox environments. Measure turnover frequency (TOF) via fluorescence quenching .

- Theoretical Framework: Link reactivity data to Marcus theory to predict electron-transfer efficiency in biological matrices .

Basic: What are the optimal storage conditions to prevent degradation?

Methodological Answer:

- Inert Atmosphere: Store under argon in amber glass vials to minimize photolytic cleavage of ethenyl groups .

- Temperature Control: Maintain at –20°C to suppress hydrolysis; DSC analysis shows no phase transitions below –15°C .

- Moisture Avoidance: Use molecular sieves (3 Å) in storage containers, validated by Karl Fischer titration (<0.01% H₂O) .

Advanced: How can AI-driven experimental design improve yield in large-scale syntheses?

Methodological Answer:

- Generative AI Models: Train algorithms on historical reaction data (e.g., solvent choices, temperature profiles) to predict optimal conditions for scaling (e.g., 10 mmol to 1 mol) .

- Real-Time Adjustments: Integrate IoT sensors with lab reactors to monitor parameters (pH, temp.) and feed data into AI models for dynamic optimization .

- Failure Analysis: Use AI to identify yield-limiting steps (e.g., ligand decomposition during Pt coordination) and propose alternative reagents .

Basic: How to assess the compound’s ligand substitution kinetics with competing anions?

Methodological Answer:

- Stopped-Flow UV-Vis: Mix the compound with excess Cl⁻, NO₃⁻, or SO₄²⁻ in buffered solutions and monitor absorbance changes at 450 nm (Pt(4+) d-d transitions) .

- Rate Law Determination: Fit kinetic data to a second-order model to calculate rate constants (k), accounting for ionic strength effects via the Debye-Hückel equation .

Advanced: What mechanistic insights explain its dual behavior as a Lewis acid and base in catalytic cycles?

Methodological Answer:

- In Situ XAFS: Track Pt(4+) coordination changes during catalysis (e.g., alkene epoxidation) to identify transient intermediates .

- Theoretical Mapping: Combine QM/MM simulations to model electron density shifts during substrate binding, correlating with experimental TOF data .

Basic: How to troubleshoot inconsistencies in NMR spectra due to paramagnetic impurities?

Methodological Answer:

- Relaxation Reagents: Add Cr(acac)₃ to suppress paramagnetic broadening in ¹H NMR .

- Gradient-Sculpted Sequences: Use HSQC-TOCSY to resolve overlapping signals from ethenyl protons .

Advanced: What interdisciplinary approaches validate its application in hybrid inorganic-organic frameworks?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.